1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine

Lipophilicity Membrane permeability Physicochemical property comparison

SAR variability from analog substitution compromises kinase inhibitor programs. This exact 5-aminopyrazole fragment addresses that need: • TPSA 43.84 Ų + LogP 2.04 → predicted CNS penetration for neuroscience targets • 5-Methylthiophen-3-yl group differentiates from unsubstituted 3-thienyl analog (CAS 1152708-82-1), enabling direct kinase selectivity profiling (EGFR, VEGFR-2, Akt) • Single rotatable bond minimizes entropic penalty in fragment screening, facilitating weak-hit detection. Supplied at 95% purity from authenticated inventory with full QA documentation.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
Cat. No. B15272752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)C2=NN(C(=C2)N)C
InChIInChI=1S/C9H11N3S/c1-6-3-7(5-13-6)8-4-9(10)12(2)11-8/h3-5H,10H2,1-2H3
InChIKeyAAQQWZNOIGKJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 5-Aminopyrazole Research Scaffold Overview


1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine (CAS 1858497-10-5; MW 193.27 g/mol; C₉H₁₁N₃S) is a heterocyclic small molecule featuring a 1-methyl-1H-pyrazol-5-amine core substituted at the 3-position with a 5-methylthiophen-3-yl moiety . The compound is distributed by commercial vendors (e.g., Leyan/皓鸿生物, AKSci) at 95% purity for research use, with a calculated LogP of approximately 2.04 and a topological polar surface area (TPSA) of 43.84 Ų . Its structural scaffold places it within the broader 5-aminopyrazole chemical space that has been extensively explored for kinase inhibition, antimicrobial, and anti-inflammatory applications [1].

Scaffold Fragment-based discovery starting point
Profile CNS-penetrant physicochemical space
Context Kinase inhibitor SAR campaigns

Why This Compound Cannot Be Replaced by Generic Analogs


Small structural variations within the pyrazole-thiophene series produce large differences in physicochemical properties and target engagement [1]. The 5-methyl substituent on the thiophene ring increases LogP by approximately 0.8–1.0 units versus the unsubstituted 3-thienyl analog (estimated via ChemSpider ACD/LogP data for the 2-thienyl isomer, LogP ~0.99–1.27) , while simultaneously reducing TPSA (43.84 vs. ~72 Ų for the 2-thienyl isomer), which directly impacts membrane permeability and intracellular target access . Furthermore, regioisomeric placement of the thiophene attachment (3-thienyl vs. 2-thienyl) alters the vector of the aryl ring in the binding pocket, as evidenced by the co-crystal structure of the 2-thienyl analog MPV bound to HIV-1 integrase (PDB 3OVN) at a previously unexploited allosteric site [2]. These differences mean that generic substitution with a closely related analog can lead to divergent biological readouts even within the same assay system, making compound-specific procurement essential for reproducible SAR campaigns.

5-Methyl Lipophilicity

The methyl group on the thiophene ring substantially increases LogP versus unsubstituted analogs, which may alter membrane permeability and intracellular target access.

Thiophene Regioisomer

The 3-thienyl attachment positions the aryl ring differently in a binding pocket than the 2-thienyl isomer, potentially leading to divergent target engagement.

Conformational Flexibility

Analogs with methylene or ethyl linkers introduce additional rotatable bonds, which can increase entropic penalty and alter binding affinity relative to the single-bond scaffold.

Quantitative Differentiation Evidence Versus Closest Analogs


LogP Elevation via 5-Methylthiophene Substitution

The target compound carries a computed LogP of 2.04 (Leyan) . The closest available comparator with quantitative LogP data is the 2-thienyl regioisomer 1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine (CAS 118430-78-7), which has an ACD/LogP of 0.99 (ChemSpider) . The unsubstituted 3-thienyl analog 1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS 1152708-82-1) has a predicted KOWWIN LogP of ~1.27 (estimated from the 2-thienyl isomer data) . The 5-methyl substitution on the thiophene ring therefore confers a ΔLogP of +0.77 to +1.05 versus the unsubstituted thiophene analogs.

LogP Elevation
Cross-study comparable
ΔLogP +0.77 to +1.05
Supports membrane permeability differentiation
Computed values; no experimental LogP for target
Lipophilicity Membrane permeability Physicochemical property comparison

Reduced Polar Surface Area and CNS Penetration Potential

The target compound has a computed TPSA of 43.84 Ų (Leyan) . In contrast, the 2-thienyl regioisomer 1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine has a TPSA of 72 Ų (ChemSpider) . The 5-methylthiophen-3-yl substitution therefore reduces TPSA by approximately 28 Ų relative to the 2-thienyl analog (note: the 3-thienyl analog may have an intermediate TPSA, but no direct measurement is available). A TPSA value below 60 Ų is a widely recognized threshold for favorable CNS penetration potential [1].

Reduced TPSA
Cross-study comparable
TPSA 43.84 vs 72 Ų
Places scaffold below CNS penetration threshold
Computed TPSA; experimental confirmation pending
Blood-brain barrier penetration CNS drug-like properties Polar surface area

Structural Basis for Thiophene-Pyrazole Scaffold Recognition

The closest structurally characterized analog, 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (PDB ligand MPV), was identified as a fragment hit binding to a novel allosteric site on HIV-1 integrase distinct from the catalytic active site, as reported by Wielens et al. (2011) [1]. The co-crystal structure at 1.95 Å resolution (PDB 3OVN) reveals that the thiophene-pyrazole fragment occupies a pocket with specific hydrogen-bonding interactions mediated by the 5-amino group and π-stacking contacts from the thiophene ring [2]. Although the target compound has not yet been crystallized in the same system, its 5-methylthiophen-3-yl substitution is predicted to occupy the same binding pocket with potentially enhanced van der Waals contacts due to the additional methyl group.

Fragment Hit (PDB 3OVN)
Supporting evidence
2-Thienyl analog MPV co-crystallized at allosteric site
Scaffold class engages biologically relevant allosteric pockets
No direct data for target compound; structural analogy
Fragment-based drug discovery HIV-1 integrase Allosteric inhibition Structural biology

Multi-Target Kinase Inhibition in the Pyrazole-Thiophene Class

Pyrazole-thiophene hybrid derivatives have been demonstrated to inhibit wild-type EGFR (IC50 = 16.25 μg/mL), the T790M mutant EGFR (IC50 = 17.8 μg/mL), and VEGFR-2 (IC50 = 35.85 μg/mL) in enzyme inhibition assays [1]. A separate study on pyrazole-thiophene Akt inhibitors reported potent cellular activity with tumor growth inhibition of ~40% in an MM1S xenograft model [2]. Although these data are from structurally distinct pyrazole-thiophene compounds and not the target compound itself, they establish that the pyrazole-thiophene scaffold class is a privileged chemotype for kinase inhibitor development. The 5-methyl substitution on the thiophene ring (present in the target but absent in many published analogs) is expected to further modulate kinase selectivity profiles through steric and hydrophobic interactions in the ATP-binding pocket.

Kinase Class Validation
Class-level inference
EGFR/VEGFR-2/Akt inhibition reported for pyrazole-thiophenes
Supports kinase inhibitor SAR exploration
Not specific to target compound; data from distinct analogs
Kinase inhibition EGFR VEGFR-2 Akt Anticancer

Conformational Rigidity for Fragment-Based Discovery

The target compound has only one rotatable bond (between the pyrazole and thiophene rings), as confirmed by the Leyan product page . In comparison, analogs with a methylene or ethyl linker between the thiophene and pyrazole rings—such as 1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1864985-33-0) and 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (CAS 1249580-46-8)—possess multiple additional rotatable bonds . Reduced conformational flexibility is associated with a lower entropic penalty upon target binding and can improve binding affinity when the bioactive conformation is pre-organized in solution [1].

Rotatable Bonds
Supporting evidence
1 rotatable bond
Minimizes entropic penalty for fragment binding
Linker-containing analogs have 2–3 rotatable bonds
Conformational restriction Entropic penalty Binding affinity optimization

High-Value Application Scenarios


CNS-Penetrant Kinase Fragment Starting Point

The combination of a TPSA of 43.84 Ų (below the CNS penetration threshold of 60 Ų) and a favorable LogP of 2.04 makes this compound an ideal fragment starting point for CNS-targeted kinase inhibitor programs. The scaffold class has demonstrated multi-target kinase inhibition (EGFR, VEGFR-2, Akt) in published studies [1][2], and the single rotatable bond minimizes entropic penalty in fragment screening, facilitating the detection of weak initial hits [3].

Methyl Substitution Effects on Kinase Selectivity

The 5-methyl group on the thiophene ring differentiates this compound from all unsubstituted thiophene-pyrazole analogs. In pyrazole-thiophene kinase inhibitor campaigns, the methyl substituent is expected to occupy a hydrophobic sub-pocket in the ATP-binding site, potentially altering selectivity between closely related kinases (e.g., EGFR vs. HER2, or Akt isoforms) [2]. Researchers can directly compare this compound with the unsubstituted 3-thienyl analog (CAS 1152708-82-1) to isolate the contribution of the 5-methyl group to kinase selectivity profiles .

Allosteric Site Probe Development

The closest structural analog (the 2-thienyl isomer, PDB ligand MPV) was validated as a fragment hit at a novel allosteric site on HIV-1 integrase (PDB 3OVN) [4]. The 5-methylthiophen-3-yl variant may be screened against the same or analogous allosteric pockets on other therapeutically relevant proteins (e.g., YTHDC1 m⁶A reader domain, for which a structurally related N-methyl-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide was co-crystallized in PDB 7PJ7) [5], leveraging the enhanced hydrophobic contacts from the 5-methyl substituent to improve fragment affinity.

Physicochemical Benchmark for Library Design

With its balanced LogP (2.04) and low TPSA (43.84 Ų), this compound serves as a physicochemical reference standard for designing screening libraries within the 5-aminopyrazole chemical space . The single rotatable bond and absence of metabolically labile functional groups make it an attractive core for parallel synthesis and late-stage functionalization strategies, where the 5-amino group provides a handle for amide coupling or reductive amination to generate diverse analog sets .

Application
Selection Property
Validation Focus
CNS-targeted kinase fragment elaboration
TPSA below CNS penetration threshold
Kinase panel selectivity profiling
Methyl-substituent SAR studies
5-Methyl thiophene substitution
Comparative kinase selectivity vs unsubstituted analog
Allosteric site probe screening
Thiophene-pyrazole fragment core
Fragment binding to novel allosteric pockets
Screening library design
Balanced lipophilicity and polar surface area
Permeability and metabolic stability profiling
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